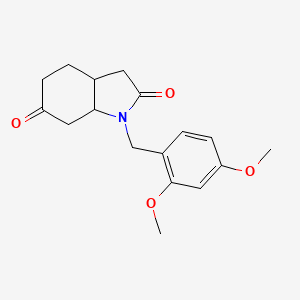
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an iodine atom at the 8th position, a methoxy group at the 7th position, and a dihydroisoquinolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Methoxylation: The methoxy group at the 7th position can be introduced using methanol and a base such as sodium hydroxide.
Cyclization: The formation of the dihydroisoquinolinone core can be achieved through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Using batch reactors for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation for purification.
Analyse Chemischer Reaktionen
Types of Reactions
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Reduction of the iodine atom to form deiodinated products.
Substitution: Nucleophilic substitution reactions at the iodine position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of deiodinated isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.
DNA Intercalation: Intercalation into DNA to disrupt replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-methoxy-3,4-dihydroisoquinolin-1(2H)-one: Lacks the iodine atom at the 8th position.
8-iodo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group at the 7th position.
8-iodo-7-methoxyisoquinoline: Lacks the dihydroisoquinolinone core.
Uniqueness
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both the iodine atom and methoxy group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10INO2 |
|---|---|
Molekulargewicht |
303.10 g/mol |
IUPAC-Name |
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10INO2/c1-14-7-3-2-6-4-5-12-10(13)8(6)9(7)11/h2-3H,4-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
AMRHIRBSDCDBHT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(CCNC2=O)C=C1)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro-](/img/structure/B8359946.png)
![Methyl 2-[(chlorocarbonyl)amino]benzoate](/img/structure/B8359952.png)


![1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B8359984.png)




![N-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B8360009.png)
![1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2(1H,3H)-imidazolone](/img/structure/B8360010.png)

![3-[3-Aminobenzyloxy]benzonitrile](/img/structure/B8360021.png)

